![molecular formula C19H22N4O3S B2636833 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 2309310-85-6](/img/structure/B2636833.png)
2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Applications
Research into indole derivatives, including compounds structurally related to 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone, has revealed their potential as dual-effective agents for treating neurodegenerative diseases. These compounds exhibit both antioxidant properties and affinity for GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors, indicating their neuroprotective capabilities (Buemi et al., 2013).
Cytotoxic Applications
The synthesis and characterization of derivatives, including the structure related to the chemical compound , have been carried out with a focus on their cytotoxic activities. For example, certain derivatives have been evaluated for their anticancer activities, demonstrating the potential to inhibit the growth of various cancer cell lines, which underscores their significance in the development of new anticancer agents (Kumar et al., 2013).
Antibacterial and Antifungal Applications
Azole-containing piperazine derivatives, closely related to the compound of interest, have been synthesized and shown to possess moderate to significant antibacterial and antifungal activities. These findings highlight the utility of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Gan et al., 2010).
Molecular Design and Synthesis
The development of novel molecules incorporating the structure of 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone has been a key focus, with research dedicated to the synthesis, characterization, and evaluation of such compounds for various biological activities. This encompasses the exploration of their binding affinities, potential as protein kinase C inhibitors, and their role in anti-inflammatory processes (Boini et al., 2006).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-13-9-20-19(21)27(25,26)16-7-11-22(12-8-16)18(24)14-23-10-6-15-4-2-3-5-17(15)23/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUYVHQHQDUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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